![molecular formula C18H20O6 B14262223 4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]-2-methoxybenzaldehyde CAS No. 183303-90-4](/img/structure/B14262223.png)
4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]-2-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]-2-methoxybenzaldehyde is an organic compound characterized by its complex structure, which includes multiple methoxy groups and a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]-2-methoxybenzaldehyde typically involves multi-step organic reactions. One common method starts with the reaction of 3,4-dimethoxybenzaldehyde with appropriate reagents to introduce the hydroxyethoxy group. This can be achieved through etherification reactions under controlled conditions, often using catalysts to facilitate the process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods also focus on minimizing by-products and waste, adhering to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]-2-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]-2-methoxybenzoic acid.
Reduction: Formation of 4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]-2-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]-2-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]-2-methoxybenzaldehyde involves its interaction with specific molecular targets. The compound’s methoxy and hydroxyethoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. These interactions can modulate enzyme activities, receptor binding, and other cellular processes, leading to its observed effects.
Comparison with Similar Compounds
3,4-Dimethoxybenzaldehyde: Shares the methoxybenzaldehyde core but lacks the hydroxyethoxy group.
4-Hydroxy-3,5-dimethoxybenzaldehyde: Contains similar functional groups but differs in the position and number of methoxy groups.
3,4-Dimethoxyphenethylamine: A related compound with a phenethylamine structure instead of a benzaldehyde moiety.
Uniqueness: 4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]-2-methoxybenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse interactions and applications that are not possible with simpler analogs.
Properties
CAS No. |
183303-90-4 |
|---|---|
Molecular Formula |
C18H20O6 |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
4-[2-(3,4-dimethoxyphenyl)-2-hydroxyethoxy]-2-methoxybenzaldehyde |
InChI |
InChI=1S/C18H20O6/c1-21-16-7-5-12(8-18(16)23-3)15(20)11-24-14-6-4-13(10-19)17(9-14)22-2/h4-10,15,20H,11H2,1-3H3 |
InChI Key |
GPXHWQBJGVJROB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(COC2=CC(=C(C=C2)C=O)OC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Aminopropyl)amino]pent-3-en-2-one](/img/structure/B14262140.png)
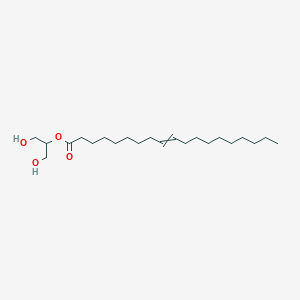
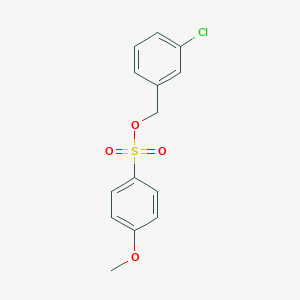
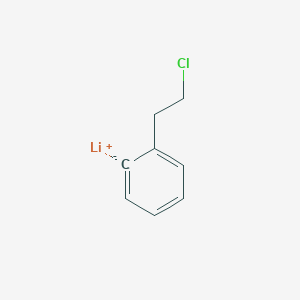

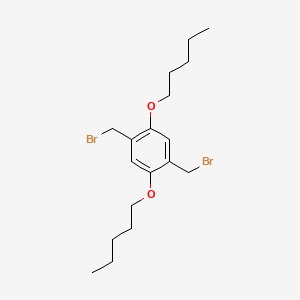
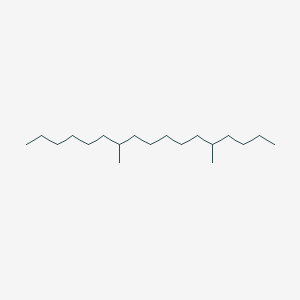
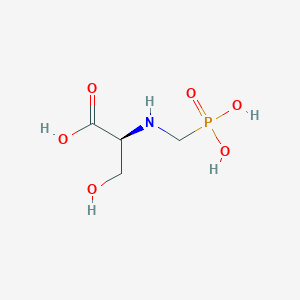
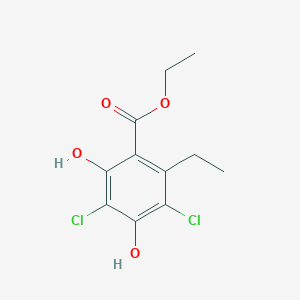
![2-Benzylthieno[2,3-d][1,2]thiazol-3(2H)-one](/img/structure/B14262196.png)
![2-[(2-Fluorophenyl)sulfanyl]propanoyl chloride](/img/structure/B14262197.png)


![Silane, trimethyl[[2-methyl-3-(1-methylethyl)-1-cyclopenten-1-yl]oxy]-](/img/structure/B14262220.png)
